3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide 3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1803596-49-7
VCID: VC2887621
InChI: InChI=1S/C8H9N3.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,9H2,1H3;1H
SMILES: CC1=CN=C2N1C=C(C=C2)N.Br
Molecular Formula: C8H10BrN3
Molecular Weight: 228.09 g/mol

3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide

CAS No.: 1803596-49-7

Cat. No.: VC2887621

Molecular Formula: C8H10BrN3

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide - 1803596-49-7

Specification

CAS No. 1803596-49-7
Molecular Formula C8H10BrN3
Molecular Weight 228.09 g/mol
IUPAC Name 3-methylimidazo[1,2-a]pyridin-6-amine;hydrobromide
Standard InChI InChI=1S/C8H9N3.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,9H2,1H3;1H
Standard InChI Key PZWMYKHKGDPCPN-UHFFFAOYSA-N
SMILES CC1=CN=C2N1C=C(C=C2)N.Br
Canonical SMILES CC1=CN=C2N1C=C(C=C2)N.Br

Introduction

Structural Information and Basic Properties

3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is an organic compound with the molecular formula C8H9N3, presented as the hydrobromide salt. The core structure consists of a fused ring system with an imidazole ring connected to a pyridine ring, featuring a methyl group at position 3 and an amino group at position 6. This specific arrangement contributes to its unique chemical properties and potential biological activities.

Chemical Identifiers and Representation

The compound can be represented using various chemical notations that provide information about its structure. The SMILES notation for the compound is CC1=CN=C2N1C=C(C=C2)N, which describes the connectivity of atoms in a linear format . For more comprehensive structural information, the InChI notation is InChI=1S/C8H9N3/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,9H2,1H3, providing a standardized method for representing the chemical structure . The InChIKey, which serves as a condensed digital representation, is WDSNBPOJRYJXOV-UHFFFAOYSA-N .

Physicochemical Properties

The following table presents the predicted physicochemical properties of 3-methylimidazo[1,2-a]pyridin-6-amine hydrobromide, focusing on collision cross-sections for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+148.08693127.0
[M+Na]+170.06887140.8
[M+NH4]+165.11347136.2
[M+K]+186.04281136.1
[M-H]-146.07237129.3
[M+Na-2H]-168.05432134.5
[M]+147.07910129.6
[M]-147.08020129.6

These predicted collision cross-section values are essential for analytical techniques such as ion mobility spectrometry, helping researchers identify and characterize the compound in complex mixtures .

Structure-Activity Relationships and Related Compounds

The imidazo[1,2-a]pyridine scaffold represents an important heterocyclic system in medicinal chemistry. By examining related compounds, we can gain insights into the potential properties and applications of 3-methylimidazo[1,2-a]pyridin-6-amine hydrobromide.

Comparison with Analogous Compounds

Another related compound is 3-bromoimidazo[1,2-a]pyridin-6-amine, which features a bromine atom at position 3 instead of a methyl group. This compound has a molecular weight of 212.05 g/mol and is registered under CAS number 1099621-14-3 . The substitution pattern at position 3 significantly impacts the electronic properties and potential reactivity of these compounds.

Analytical Considerations

The analysis and characterization of 3-methylimidazo[1,2-a]pyridin-6-amine hydrobromide can be accomplished using standard analytical techniques employed in organic chemistry.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for confirming the structure of 3-methylimidazo[1,2-a]pyridin-6-amine hydrobromide. The methyl group at position 3 would typically appear as a singlet in the 1H NMR spectrum, while the amino group protons would give a broad signal that may be affected by exchange processes.

Mass spectrometry, particularly with the predicted m/z values provided in the collision cross-section table, can be used for identification and purity assessment. The [M+H]+ ion would be expected at m/z 148.08693, which could serve as a diagnostic signal in mass spectrometric analyses .

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